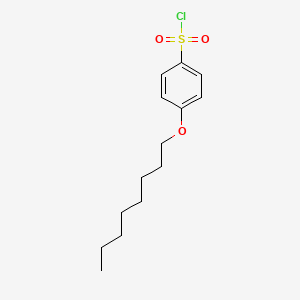

4-(Octyloxy)benzene-1-sulfonyl chloride

Description

Significance of Arenesulfonyl Chlorides in Modern Organic Synthesis

Arenesulfonyl chlorides are a class of organosulfur compounds that have long been recognized for their importance as intermediates in organic synthesis. Their utility stems from the electrophilic nature of the sulfur atom, making them highly reactive towards a wide range of nucleophiles. This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds.

The synthesis of arenesulfonyl chlorides is typically achieved through the chlorosulfonation of aromatic compounds. This process involves the reaction of an aromatic ring with chlorosulfonic acid, leading to the introduction of the -SO2Cl group. The versatility of this reaction allows for the preparation of a diverse array of substituted arenesulfonyl chlorides, each with its own unique reactivity and potential applications.

Strategic Position of 4-(Octyloxy)benzene-1-sulfonyl Chloride in Functional Material Design

The strategic importance of this compound in the design of functional materials lies in its amphiphilic nature. The molecule possesses a polar sulfonyl chloride head group and a nonpolar octyloxy tail. This dual character makes it an ideal building block for the construction of materials with tailored properties.

The long octyloxy chain can influence the self-assembly of molecules, leading to the formation of ordered structures such as liquid crystals and self-assembled monolayers (SAMs). rsc.org In the context of liquid crystals, the anisotropic nature of molecules with long alkyl chains can give rise to various mesophases, which are states of matter intermediate between conventional liquids and crystalline solids. researchgate.netresearchgate.net The ability to form such ordered assemblies is crucial for applications in displays, sensors, and other advanced technologies.

Furthermore, the reactive sulfonyl chloride group provides a handle for covalently attaching these molecules to surfaces or for incorporating them into larger polymeric structures. This allows for the precise control over the surface properties of materials, such as wettability and adhesion.

Overview of Current Research Trajectories for the Compound

Current research involving this compound and related long-chain alkoxy-substituted benzenesulfonyl chlorides is focused on several key areas:

Synthesis of Novel Surfactants and Amphiphiles: The unique structure of this compound makes it an attractive precursor for the synthesis of novel surfactants. By reacting the sulfonyl chloride with various hydrophilic groups, researchers can create a wide range of amphiphilic molecules with potential applications in detergents, emulsifiers, and drug delivery systems. nih.gov

Development of Advanced Polymeric Materials: The incorporation of this compound into polymer chains can lead to the development of materials with enhanced thermal and mechanical properties. The long octyloxy side chains can act as internal plasticizers, improving the flexibility and processability of the polymers.

Fabrication of Functional Surfaces: The ability of long-chain alkyl compounds to form self-assembled monolayers is being exploited to create functional surfaces with controlled properties. By modifying surfaces with this compound, it is possible to create coatings that are hydrophobic, corrosion-resistant, or biocompatible. rsc.orgnih.gov

Design of Biologically Active Molecules: The sulfonamide linkage is a common motif in many pharmaceutical drugs. The reactivity of this compound allows for its use as a scaffold in the synthesis of new drug candidates. The lipophilic octyloxy tail can enhance the ability of these molecules to cross cell membranes, potentially leading to improved bioavailability and efficacy.

Structure

3D Structure

Properties

IUPAC Name |

4-octoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClO3S/c1-2-3-4-5-6-7-12-18-13-8-10-14(11-9-13)19(15,16)17/h8-11H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIVGBFROVRXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Octyloxy Benzene 1 Sulfonyl Chloride

Classical and Contemporary Approaches to Arylsulfonyl Chloride Synthesis

The formation of the arylsulfonyl chloride moiety is a critical transformation in organic synthesis. Several well-established and modern methods are available, primarily categorized into electrophilic sulfonylation pathways and oxidative chlorination routes.

Electrophilic aromatic substitution is a cornerstone of arene functionalization and a direct route to arylsulfonyl chlorides. google.com The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H). researchgate.netlibretexts.org This powerful reagent serves as both the sulfonylating agent and the source of chlorine. The reaction proceeds through the in-situ generation of the electrophile, SO₂Cl⁺, which then attacks the electron-rich aromatic ring. orgsyn.org

The general mechanism for the chlorosulfonation of an activated benzene (B151609) derivative, such as octyloxybenzene, is depicted below:

Generation of the Electrophile: Chlorosulfonic acid can self-ionize or react with a proton source to generate the highly electrophilic chlorosulfonium ion (SO₂Cl⁺).

Electrophilic Attack: The π-electrons of the aromatic ring attack the chlorosulfonium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base, typically the chloride ion or another molecule of chlorosulfonic acid, removes a proton from the carbon atom bearing the sulfonyl chloride group, restoring the aromaticity of the ring and yielding the final product.

For substrates like octyloxybenzene, the electron-donating nature of the octyloxy group strongly activates the aromatic ring towards electrophilic substitution, directing the incoming sulfonyl chloride group predominantly to the para position due to steric hindrance at the ortho positions. The reaction is typically carried out at low temperatures to control its exothermicity and minimize side reactions. libretexts.org

A typical experimental procedure involves the slow addition of the aromatic substrate to an excess of chlorosulfonic acid at a controlled temperature, often between 0 and 15°C. orgsyn.org After the reaction is complete, the mixture is carefully quenched by pouring it onto crushed ice, which hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble arylsulfonyl chloride. libretexts.orgorgsyn.org

| Reagent | Role | Typical Conditions | Reference |

| Chlorosulfonic Acid | Sulfonylating and chlorinating agent | Excess, 0-15°C | libretexts.org |

| Octyloxybenzene | Aromatic Substrate | Slow addition to the acid | libretexts.org |

| Ice/Water | Quenching and precipitation | Post-reaction workup | orgsyn.org |

An alternative to direct electrophilic sulfonylation is the oxidative chlorination of sulfur-containing precursors, such as thiols or disulfides. This approach is particularly useful when the direct sulfonylation is not feasible or leads to undesired side products. The general strategy involves the oxidation of a thiol (R-SH) or a disulfide (R-S-S-R) in the presence of a chlorinating agent to form the corresponding sulfonyl chloride (R-SO₂Cl).

A variety of oxidizing and chlorinating systems have been developed for this purpose. A common and effective method involves the use of chlorine gas in an aqueous or acidic medium. lookchem.com More recently, milder and more convenient reagents have been introduced, such as N-chlorosuccinimide (NCS) in the presence of an acid, or a combination of hydrogen peroxide and a chlorine source. orgsyn.orglibretexts.org For instance, the combination of H₂O₂ and SOCl₂ has been reported as a highly reactive system for the direct conversion of thiols to sulfonyl chlorides in excellent yields and with very short reaction times. orgsyn.org

The synthesis of 4-(octyloxy)benzene-1-sulfonyl chloride via this route would necessitate the prior synthesis of 4-octyloxythiophenol. This precursor can then be subjected to oxidative chlorination. The reaction is typically performed at low temperatures to control the reaction rate and prevent over-oxidation.

| Oxidizing/Chlorinating System | Substrate | Key Advantages | Reference |

| Cl₂ / H₂O | Aryl thiols, disulfides | Established, effective | lookchem.com |

| NCS / Acid | Aryl thiols | Milder conditions | libretexts.org |

| H₂O₂ / SOCl₂ | Aryl thiols | Rapid, high yield | orgsyn.org |

The presence of a long-chain alkoxy group, such as the octyloxy group, can influence the choice and optimization of synthetic methods for preparing arylsulfonyl chlorides. The lipophilic nature of the octyl chain can affect the solubility of the substrate and product in different solvent systems.

In electrophilic sulfonylation with chlorosulfonic acid, the reaction conditions are generally well-suited for alkoxy-substituted benzenes. The electron-donating nature of the alkoxy group facilitates the reaction, and the insolubility of the resulting sulfonyl chloride in the aqueous workup aids in its isolation. However, care must be taken to avoid cleavage of the ether linkage under harsh acidic conditions, although this is generally not a significant issue with the relatively stable aryl ethers.

For oxidative chlorination routes, the long alkyl chain does not typically interfere with the oxidation of the sulfur moiety. The choice of solvent may need to be adjusted to ensure adequate solubility of the 4-octyloxythiophenol precursor.

An alternative approach that is well-suited for introducing the sulfonyl chloride group onto an activated aromatic ring is the Sandmeyer reaction. google.com This method involves the diazotization of an aromatic amine followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. For the synthesis of this compound, this would involve the following sequence:

Nitration of octyloxybenzene to form 1-nitro-4-(octyloxy)benzene.

Reduction of the nitro group to an amine to yield 4-(octyloxy)aniline.

Diazotization of 4-(octyloxy)aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt.

Reaction of the diazonium salt with sulfur dioxide and copper(I) chloride to afford this compound.

This multi-step approach can be advantageous when direct chlorosulfonylation is problematic.

Precursor Design and Octyl Chain Incorporation Strategies

The synthesis of this compound is predicated on the efficient preparation of its key precursor, octyloxybenzene. The incorporation of the octyl chain is typically achieved through the alkylation of a phenolic substrate.

The most common and straightforward method for the synthesis of octyloxybenzene is the Williamson ether synthesis. uobabylon.edu.iqusf.edu This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In the context of preparing octyloxybenzene, phenol (B47542) is first deprotonated with a suitable base to form sodium or potassium phenoxide, which then acts as a nucleophile to displace a halide from an octyl halide (e.g., 1-bromooctane (B94149) or 1-chlorooctane).

The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), to facilitate the Sₙ2 reaction. The choice of base is crucial, with common options including sodium hydroxide, potassium carbonate, or sodium hydride.

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Reaction Type | Reference |

| Phenol | 1-Bromooctane | Potassium Carbonate | Acetone | Williamson Ether Synthesis | uobabylon.edu.iq |

| Phenol | 1-Chlorooctane | Sodium Hydroxide | DMF | Williamson Ether Synthesis | usf.edu |

An alternative starting material for the Williamson ether synthesis could be p-hydroxybenzenesulfonic acid. Alkylation of the phenolic hydroxyl group would yield 4-(octyloxy)benzenesulfonic acid, which can then be converted to the desired sulfonyl chloride by reaction with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. orgsyn.org

While direct chlorosulfonylation of octyloxybenzene is a viable route, an alternative strategy involves the initial halogenation of the aromatic ring followed by functional group interconversion. The octyloxy group is an ortho, para-directing activator for electrophilic aromatic substitution. Therefore, halogenation of octyloxybenzene with reagents such as bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide would yield predominantly 4-bromo-1-(octyloxy)benzene.

This halogenated intermediate can then be converted to the target sulfonyl chloride through several methods. One possibility is a metal-halogen exchange reaction (e.g., with butyllithium) to form an aryllithium species, which can then be quenched with sulfur dioxide followed by a chlorinating agent. However, a more common approach would be to convert the aryl bromide to an aryl thiol (4-octyloxythiophenol) via a Newman-Kwart rearrangement or through palladium-catalyzed coupling with a thiol equivalent, which can then undergo oxidative chlorination as described in section 2.1.2.

The regioselectivity of the initial halogenation step is critical for the success of this strategy. Due to the steric bulk of the octyloxy group, substitution at the para position is generally favored over the ortho positions.

Reaction Chemistry and Mechanistic Investigations of 4 Octyloxy Benzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in 4-(octyloxy)benzene-1-sulfonyl chloride is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by a wide range of nucleophiles. libretexts.orgnih.gov These reactions typically proceed via a nucleophilic substitution mechanism, resulting in the displacement of the chloride ion, which is an excellent leaving group. The mechanism can be a direct, one-step displacement (Sₙ2-type) or a two-step addition-elimination process involving a transient, pentacoordinate sulfur intermediate. nih.gov The specific pathway can be influenced by the nucleophile, solvent, and reaction conditions. iupac.org

One of the most fundamental reactions of sulfonyl chlorides is their reaction with primary and secondary amines, a process known as aminolysis, to yield sulfonamides. ucl.ac.uk This reaction is a robust and widely used method for constructing the sulfonamide linkage, a key functional group in many pharmaceuticals. d-nb.inforesearchgate.net The reaction of this compound with an amine involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom, leading to the formation of a new sulfur-nitrogen bond and the expulsion of chloride. organic-chemistry.org The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct. researchgate.net

The general scheme for this reaction is as follows:

R¹R²NH + 4-(C₈H₁₇O)C₆H₄SO₂Cl → 4-(C₈H₁₇O)C₆H₄SO₂NR¹R² + HCl

The scope of this transformation is broad, accommodating a variety of amines.

| Amine Nucleophile | Product Name | Product Class |

|---|---|---|

| Ammonia (NH₃) | 4-(Octyloxy)benzenesulfonamide | Primary Sulfonamide |

| Aniline (C₆H₅NH₂) | N-Phenyl-4-(octyloxy)benzenesulfonamide | Secondary Sulfonamide |

| Diethylamine ((C₂H₅)₂NH) | N,N-Diethyl-4-(octyloxy)benzenesulfonamide | Tertiary Sulfonamide |

| Piperidine (C₅H₁₀NH) | 1-((4-(Octyloxy)phenyl)sulfonyl)piperidine | Tertiary Sulfonamide |

In reactions analogous to aminolysis, this compound readily reacts with alcohols (alcoholysis) and phenols (phenolysis) to form sulfonate esters. organic-chemistry.orgresearchgate.net This transformation is of significant importance in organic synthesis, as the resulting sulfonate groups (e.g., tosylates, mesylates) are excellent leaving groups in subsequent nucleophilic substitution and elimination reactions. pressbooks.publibretexts.org The reaction mechanism involves the oxygen atom of the alcohol or phenol (B47542) acting as the nucleophile, attacking the sulfonyl sulfur and displacing the chloride. researchgate.net A weak base, often pyridine, is typically used both as a catalyst and to scavenge the HCl produced. libretexts.org

A key feature of this reaction is that the C-O bond of the alcohol is not broken during the formation of the sulfonate ester, meaning the reaction proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group. libretexts.org

| Reactant | Product Name | Product Class |

|---|---|---|

| Methanol (CH₃OH) | Methyl 4-(octyloxy)benzenesulfonate | Alkyl Sulfonate |

| Ethanol (C₂H₅OH) | Ethyl 4-(octyloxy)benzenesulfonate | Alkyl Sulfonate |

| Phenol (C₆H₅OH) | Phenyl 4-(octyloxy)benzenesulfonate | Aryl Sulfonate |

| p-Cresol (CH₃C₆H₄OH) | p-Tolyl 4-(octyloxy)benzenesulfonate | Aryl Sulfonate |

The electrophilic sulfonyl center of this compound is reactive toward a variety of other nucleophiles beyond amines and alcohols. This broad reactivity allows for the synthesis of a diverse range of organosulfur compounds. For example, hydrolysis of the sulfonyl chloride with water yields the corresponding sulfonic acid. Reaction with thiols (thiolysis) can produce thiosulfonates, while reaction with sources of fluoride ions can convert the sulfonyl chloride to a sulfonyl fluoride. nih.govnih.gov These reactions further underscore the versatility of sulfonyl chlorides as synthetic intermediates. researchgate.net

| Nucleophile | Product Class | Notes |

|---|---|---|

| Water (H₂O) | Sulfonic Acid | Hydrolysis reaction. |

| Thiols (RSH) | Thiosulfonate | Forms a sulfur-sulfur bond. |

| Azide Ion (N₃⁻) | Sulfonyl Azide | Precursors to other nitrogen-containing compounds. |

| Fluoride Ion (F⁻) | Sulfonyl Fluoride | Can exhibit different reactivity compared to sulfonyl chlorides. |

Radical Reactions and Transition Metal-Catalyzed Transformations

Beyond classical nucleophilic substitutions, sulfonyl chlorides are versatile participants in reactions involving radical intermediates and transition-metal catalysts. These modern synthetic methods significantly expand the utility of compounds like this compound, enabling the formation of carbon-sulfur and carbon-carbon bonds under specific catalytic conditions. researchgate.net

Transition metal-catalyzed reactions have been developed for the formation of C-S bonds using sulfonyl chlorides as precursors. nih.gov For instance, certain catalytic systems can promote the coupling of sulfonyl chlorides with various partners. In some transformations, the sulfonyl chloride can act as a source of a sulfonyl radical, which can then engage in addition reactions with unsaturated systems like alkenes or alkynes. nih.gov Furthermore, desulfonative cross-coupling reactions, where the entire -SO₂Cl group is not incorporated, have emerged. A nickel-catalyzed reaction, for example, can use an arylsulfonyl chloride as a sulfur atom precursor for the synthesis of unsymmetrical thioethers. researchgate.net This demonstrates the potential for this compound to serve as a source of the sulfur atom in advanced C-S bond-forming strategies.

A significant advancement in the chemistry of sulfonyl chlorides is their use in transition metal-catalyzed cross-coupling reactions for C-C bond formation. youtube.com A notable example is the palladium-catalyzed Stille cross-coupling, where arenesulfonyl chlorides react with organostannanes. researchgate.net In this reaction, the sulfonyl chloride group acts as a leaving group, being expelled as sulfur dioxide (SO₂) in a process known as desulfinative coupling. This allows the aryl group from the sulfonyl chloride to couple with the organic group from the organostannane.

For this compound, this reaction provides a powerful method to synthesize biaryls, styrenes, and other conjugated systems. The reaction is typically catalyzed by a palladium complex and can be more reactive than analogous couplings with aryl chlorides or bromides. researchgate.net

| Coupling Partner (Organometallic Reagent) | Reaction Type | Potential Product Structure |

|---|---|---|

| Tributyl(phenyl)stannane | Stille Coupling | 4-(Octyloxy)-1,1'-biphenyl |

| Tributyl(vinyl)stannane | Stille Coupling | 1-(Octyloxy)-4-vinylbenzene |

| Phenylboronic acid | Suzuki-type Coupling | 4-(Octyloxy)-1,1'-biphenyl |

| Terminal Alkynes (e.g., Phenylacetylene) | Sonogashira-type Coupling | 1-(Octyloxy)-4-(phenylethynyl)benzene |

*While Stille coupling with sulfonyl chlorides is well-documented, Suzuki and Sonogashira couplings typically use aryl halides/triflates. However, research into adapting these methods for sulfonyl chlorides is an active area. beilstein-journals.org

Mechanistic Insights into Sulfonyl Chloride Reactivity

The reactivity of arenesulfonyl chlorides, including this compound, is centered around nucleophilic substitution at the tetracoordinate sulfur atom. In these reactions, the chloride ion acts as the leaving group, being displaced by a nucleophile. The precise mechanism of this substitution has been a subject of extensive investigation, with evidence pointing towards a spectrum of pathways rather than a single, universally applicable mechanism. The two primary mechanistic models discussed for these reactions are the SN1 and SN2 pathways.

In a potential SN1-type mechanism, the reaction would proceed through a slow, rate-determining dissociation of the sulfonyl chloride to form a highly reactive sulfonyl cation intermediate, which then rapidly reacts with the nucleophile. Conversely, a concerted SN2-type mechanism involves a single step where the nucleophile attacks the sulfur center at the same time as the sulfur-chlorine bond is breaking. This process goes through a single, higher-energy transition state.

The actual mechanism is highly sensitive to the nature of the substituents on the aromatic ring, the strength of the nucleophile, and the properties of the solvent. For many arenesulfonyl chlorides, the reaction is believed to proceed via a concerted SN2 mechanism. However, the nature of this transition state can vary, being either "tighter" (more associative) or "looser" (more dissociative), depending on the specific reaction conditions. A looser transition state would have more SN1 character.

Kinetic Studies of Substitution Reactions

Kinetic studies are crucial for elucidating the mechanisms of substitution reactions involving arenesulfonyl chlorides. By measuring reaction rates under various conditions, researchers can gain insights into the transition state of the reaction. Techniques such as the application of the extended Grunwald-Winstein equation and the measurement of kinetic solvent isotope effects (KSIE) are commonly employed.

For instance, the solvolysis of various arenesulfonyl chlorides has been studied in a range of pure and binary solvent systems. The effect of substituents on the aromatic ring on the reaction rate is often evaluated using the Hammett equation, which correlates the rate constants with substituent constants (σ). A positive ρ-value from a Hammett plot indicates that electron-withdrawing groups accelerate the reaction, which is consistent with a buildup of negative charge at the reaction center in the transition state, as would be expected for an SN2 mechanism. Conversely, electron-donating groups would be expected to slow down such a reaction.

The table below presents hypothetical kinetic data for the substitution of various para-substituted benzenesulfonyl chlorides, illustrating the influence of the substituent on the reaction rate.

| Substituent (X) | Hammett Constant (σp) | Relative Rate Constant (krel) |

| -NO2 | 0.78 | 10.5 |

| -Cl | 0.23 | 2.1 |

| -H | 0.00 | 1.0 |

| -CH3 | -0.17 | 0.45 |

| -OCH3 | -0.27 | 0.20 |

| -O(CH2)7CH3 | -0.32 | ~0.15 |

Note: The data for this compound is an estimation based on the trend observed for other electron-donating groups.

Kinetic solvent isotope effect studies, comparing reaction rates in H₂O and D₂O, can also provide mechanistic details. For an SN2 reaction where the solvent acts as a nucleophile, a KSIE value greater than 1 is typically observed, often indicating that the solvent is involved in the rate-determining step, potentially as a general base catalyst.

Influence of Octyloxy Substituent and Ortho-Substituent Effects on Reaction Pathways and Selectivity

The 4-octyloxy group is a strong electron-donating group due to the resonance effect of the oxygen atom's lone pairs with the aromatic ring. This electronic effect has a significant impact on the reactivity of the sulfonyl chloride. In the context of a nucleophilic substitution reaction, this electron-donating character would be expected to decrease the electrophilicity of the sulfur atom. A less electrophilic sulfur center would be less susceptible to nucleophilic attack, thus slowing down the rate of an SN2 reaction compared to unsubstituted benzenesulfonyl chloride. This is consistent with the trend shown in the data table in the previous section.

A fascinating and somewhat counterintuitive phenomenon observed in the study of arenesulfonyl chlorides is the "ortho-effect." Generally, one might expect bulky ortho-substituents to sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate. However, it has been observed that ortho-alkyl substituted benzenesulfonyl chlorides can exhibit enhanced reactivity in nucleophilic substitution reactions. nih.govnih.govresearchgate.net This "steric acceleration" has been attributed to several factors. One theory suggests that the ground state of the ortho-substituted sulfonyl chloride is destabilized by steric strain between the ortho-substituent and the sulfonyl group. This strain is relieved in the transition state, which is proposed to have a more open, trigonal bipyramidal geometry, thus lowering the activation energy of the reaction. nih.govresearchgate.net

Computational studies using Density Functional Theory (DFT) have further elucidated this effect, suggesting that the increased reactivity of ortho-alkyl substituted sulfonyl chlorides is due to a rigid and sterically congested ground state structure. nih.govnih.govresearchgate.net The relief of this steric congestion upon moving to the transition state is a key driving force for the accelerated reaction rate. While this compound itself does not have an ortho-substituent, understanding these effects is crucial for predicting the reactivity of more complex derivatives and for providing a complete picture of the mechanistic landscape of arenesulfonyl chloride chemistry.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Octyloxy Benzene 1 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for an unambiguous structural assignment of 4-(octyloxy)benzene-1-sulfonyl chloride.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic protons typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing sulfonyl chloride group are deshielded and resonate at a lower field compared to the protons ortho to the electron-donating octyloxy group. The aliphatic protons of the octyloxy chain exhibit predictable chemical shifts and coupling patterns, starting with a triplet for the terminal methyl group and progressing through a series of multiplets for the methylene (B1212753) groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing a signal for each unique carbon atom in the molecule. The carbon atoms of the benzene ring show distinct chemical shifts influenced by the attached sulfonyl chloride and octyloxy groups. The carbon atom bonded to the sulfonyl chloride group is typically found at a lower field. The eight carbon atoms of the octyloxy chain will each produce a unique signal, confirming the presence and structure of this alkyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on analogous compounds like 4-fluorobenzenesulfonyl chloride and benzenesulfonyl chloride. chemicalbook.comchemicalbook.comchemicalbook.com

Click to view interactive data table

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic H (ortho to -SO₂Cl) | ~ 7.9 - 8.1 | Doublet | - |

| Aromatic H (ortho to -OR) | ~ 7.0 - 7.2 | Doublet | - |

| Aromatic C (ipso to -SO₂Cl) | - | - | ~ 140 - 142 |

| Aromatic C (ortho to -SO₂Cl) | - | - | ~ 128 - 130 |

| Aromatic C (ortho to -OR) | - | - | ~ 114 - 116 |

| Aromatic C (ipso to -OR) | - | - | ~ 163 - 165 |

| -OCH₂- | ~ 4.0 - 4.2 | Triplet | ~ 68 - 70 |

| -(CH₂)₆- | ~ 1.2 - 1.8 | Multiplet | ~ 22 - 32 |

| -CH₃ | ~ 0.8 - 0.9 | Triplet | ~ 14 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. Data from similar structures, such as 4-dodecylbenzene-1-sulfonyl chloride and 4-methoxybenzenesulfonyl chloride, provide a reliable basis for spectral interpretation. researchgate.netnih.govnist.gov

The most prominent peaks are associated with the sulfonyl chloride group. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-Cl stretching vibration gives rise to a weaker absorption band at lower wavenumbers.

The presence of the 1,4-disubstituted aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The out-of-plane C-H bending vibration, typically found between 800-850 cm⁻¹, is also indicative of the para-substitution pattern. The ether linkage of the octyloxy group is identified by a characteristic C-O stretching band, usually around 1250-1260 cm⁻¹. Finally, the aliphatic C-H stretching vibrations of the octyloxy chain are observed just below 3000 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound Data based on analogous compounds. researchgate.netnih.govnist.gov

Click to view interactive data table

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| S=O Asymmetric Stretch | 1370 - 1390 | Strong |

| S=O Symmetric Stretch | 1170 - 1190 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O (Ether) Stretch | 1250 - 1260 | Strong |

| Aromatic C-H Out-of-Plane Bend | 800 - 850 | Strong |

| S-Cl Stretch | 550 - 650 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular weight: 304.84 g/mol ), the mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for this molecule are expected to involve the cleavage of the octyloxy chain and the sulfonyl chloride moiety. Analysis of related compounds like 4-(n-butoxy)benzenesulfonyl chloride reveals characteristic fragmentation patterns. nist.gov

Key fragmentation processes include:

Loss of the octyloxy radical: Cleavage of the ether bond can result in a fragment corresponding to the benzenesulfonyl chloride cation.

Cleavage within the alkyl chain: Fragmentation of the octyl group can occur at various points, leading to a series of peaks separated by 14 mass units (CH₂), which is characteristic of aliphatic chains.

Loss of chlorine: The loss of a chlorine radical (Cl•) from the molecular ion is a common fragmentation pathway for sulfonyl chlorides.

Loss of sulfur dioxide: The elimination of SO₂ can also be observed.

The precise masses and relative abundances of these fragment ions provide a molecular fingerprint that helps to confirm the structure of this compound.

Other Advanced Analytical Techniques for Purity and Structural Characterization

While NMR, FTIR, and MS provide the core structural information, other analytical techniques are essential for assessing the purity and providing further characterization of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of the compound. researchgate.netwu.ac.th A reversed-phase HPLC method can effectively separate the target compound from starting materials, by-products, and other impurities. By using a suitable stationary phase (e.g., C18) and a mobile phase gradient, a quantitative assessment of purity can be achieved, often with UV detection.

Gas Chromatography (GC): For derivatives that are sufficiently volatile and thermally stable, gas chromatography can also be employed for purity analysis. GC, often coupled with a mass spectrometer (GC-MS), provides excellent separation and allows for the identification of volatile impurities.

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, chlorine, sulfur, oxygen) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₄H₂₁ClO₃S) to confirm the empirical formula and support the structural assignment.

Together, these advanced analytical methodologies provide a comprehensive and robust characterization of this compound, ensuring its identity, structure, and purity for subsequent applications.

Computational and Theoretical Chemistry Studies of 4 Octyloxy Benzene 1 Sulfonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural properties of 4-(octyloxy)benzene-1-sulfonyl chloride.

The electronic properties of a molecule are key to its reactivity. For aromatic sulfonyl chlorides, the distribution of electron density and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of primary interest. researchgate.netscience.govyoutube.compearson.com

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. pearson.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of the molecule. researchgate.net A smaller gap generally implies higher reactivity.

In this compound, the electron-donating octyloxy group in the para position influences the electronic landscape of the benzene (B151609) ring. This, in turn, affects the electrophilicity of the sulfur atom in the sulfonyl chloride group. DFT calculations can precisely map this electronic environment. Molecular Electrostatic Potential (MEP) maps, for instance, visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactions. For related sulfonyl chlorides, the sulfonyl group's oxygen atoms are typically the most electronegative sites, while the sulfur atom is a primary electrophilic center. nih.gov

Table 1: Representative Frontier Orbital Energies for Aromatic Sulfonyl Compounds This table provides illustrative data based on calculations for similar aromatic sulfonyl compounds to demonstrate typical energy ranges.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzenesulfonyl Chloride | -7.5 to -7.0 | -1.5 to -1.0 | 6.0 to 6.5 |

| Substituted Benzenesulfonyl Chlorides | -7.2 to -6.5 | -2.0 to -1.2 | 5.0 to 5.8 |

The long, flexible octyloxy chain of this compound introduces significant conformational complexity. Computational methods are essential for identifying the most stable (lowest energy) conformations and understanding how the chain's orientation might influence the molecule's reactivity and packing in a solid state. chemrxiv.orgnih.govnih.gov Theoretical calculations can model the potential energy surface to find various local and global energy minima corresponding to different spatial arrangements of the octyloxy group.

Furthermore, these studies can shed light on the noncovalent interactions that govern how molecules interact with each other. For sulfonyl chlorides, interactions involving the sulfonyl oxygen atoms and the chlorine atom are dominant. nih.gov Computational analyses, such as Hirshfeld surface analysis, can quantify these interactions, revealing the importance of hydrogen bonds, van der Waals forces, and other weaker interactions like Cl···O contacts in the crystal packing of related structures. nih.gov These intermolecular forces are critical for determining the physical properties of the compound, such as melting point and solubility.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for investigating the detailed pathways of chemical reactions involving sulfonyl chlorides. magtech.com.cnrsc.orgresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a step-by-step picture of how reactants are converted into products. beilstein-journals.org

Nucleophilic substitution at the sulfur atom is the characteristic reaction of sulfonyl chlorides. Computational studies on analogous arenesulfonyl chlorides have shown that these reactions typically proceed via a concerted bimolecular nucleophilic substitution (Sₙ2) mechanism. dntb.gov.uanih.govmdpi.comcdnsciencepub.commdpi.com In this mechanism, the nucleophile attacks the electrophilic sulfur atom, leading to a single trigonal bipyramidal transition state where the nucleophile is forming a bond and the chloride leaving group is breaking its bond simultaneously. beilstein-journals.orgcdnsciencepub.com

Alternatively, an addition-elimination mechanism, involving a pentacoordinate sulfur intermediate, can also be considered, particularly with different leaving groups or nucleophiles. nih.govmdpi.com DFT calculations are used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (barrier height), which determines the reaction rate. Lower activation energies correspond to faster reactions. These calculations allow for a direct comparison of the feasibility of different proposed mechanisms. dntb.gov.uanih.govmdpi.com

By systematically modifying the structure of a molecule in silico and calculating the resulting changes in reactivity (e.g., activation energies), researchers can establish structure-reactivity relationships. For the solvolysis and nucleophilic substitution reactions of arenesulfonyl chlorides, the electronic nature of the substituent on the benzene ring plays a significant role. dntb.gov.uanih.govmdpi.comcdnsciencepub.commdpi.com

In Silico Screening and Molecular Docking for Predictive Design

While this compound is a reactive building block, its derivatives, particularly sulfonamides formed by reacting it with amines, are often the molecules of interest for biological applications. tandfonline.comnih.gov In silico screening and molecular docking are powerful computational techniques used to predict the biological activity of these derivatives, guiding the design of new therapeutic agents. nih.govnih.govresearchgate.netnih.goveuropa.eu

Molecular docking simulates the interaction between a small molecule (ligand), such as a sulfonamide derivative, and a biological macromolecule, typically a protein or enzyme (receptor). nih.govnih.govresearchgate.net The goal is to predict the preferred binding orientation and affinity of the ligand to the receptor's active site. A high binding affinity, often expressed as a low binding energy score, suggests that the compound may be an effective inhibitor or modulator of the protein's function. nih.govnih.govrsc.org

For example, sulfonamides are a well-known class of inhibitors for enzymes like carbonic anhydrases, which are implicated in various diseases. tandfonline.comrsc.orgresearchgate.net Using the structure of this compound as a starting point, a virtual library of diverse sulfonamide derivatives can be created computationally. These virtual compounds can then be docked into the active site of a target enzyme. This in silico screening process allows for the rapid evaluation of thousands of potential drug candidates, prioritizing the most promising ones for actual synthesis and experimental testing, thereby saving significant time and resources in the drug discovery process. nih.govnih.govrsc.org

Table 2: Representative Molecular Docking Results for Sulfonamide Derivatives This table presents illustrative data for sulfonamide derivatives targeting common enzymes to show typical binding energy ranges.

| Target Enzyme | Ligand Class | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Carbonic Anhydrase IX | Benzene Sulfonamides | -9.2 to -8.1 | Gln92, Thr200, His68 |

| B-cell lymphoma 2 (Bcl-2) | Benzimidazole Sulfonamides | -9.6 to -7.0 | Arg105, Tyr67, Asp70 |

| Acetylcholinesterase | Novel Sulfonamides | -8.5 to -7.5 | Tyr334, Trp84, Phe330 |

Applications of 4 Octyloxy Benzene 1 Sulfonyl Chloride in Advanced Functional Materials

Polymeric Materials and Macromolecular Architectures

The dual functionality of 4-(Octyloxy)benzene-1-sulfonyl chloride allows for its versatile incorporation into a wide range of polymeric materials. The reactive sulfonyl chloride group can participate in various polymerization and modification reactions, while the octyloxy tail imparts specific physical properties such as solubility and hydrophobicity.

Integration as Monomers for Polymerization

Aryl sulfonyl chlorides are recognized as efficient initiators and monomers for several types of polymerization, including transition metal-catalyzed atom transfer radical polymerization (ATRP). quora.comcmu.edu The this compound molecule can be integrated into polymer chains through different strategies. For instance, it can serve as a monomer in step-growth polymerization reactions or as an initiator in chain-growth processes. cmu.eduscholaris.ca

Metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerizations, are commonly used to synthesize conjugated polymers for electronic applications. mdpi.com In this context, the benzene (B151609) ring of this compound can be functionalized (e.g., halogenated) to act as a monomer, copolymerizing with other aromatic building blocks. The sulfonyl group, being strongly electron-withdrawing, and the octyloxy group, being electron-donating, allow for the tuning of the resulting polymer's electronic properties. rsc.orgresearchgate.net

| Polymerization Technique | Role of Sulfonyl Chloride | Potential Polymer Type |

|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Polystyrenes, Polyacrylates |

| Step-Growth Condensation Polymerization | Monomer | Polysulfonamides, Polysulfonates |

| Metal-Catalyzed Cross-Coupling (e.g., Suzuki) | Monomer (after modification) | Conjugated Polymers |

Design of Functionalized Polymeric Side Chains and Crosslinkers

The high reactivity of the sulfonyl chloride group makes it ideal for post-polymerization modification, enabling the design of functionalized polymeric side chains. scholaris.ca By grafting this compound onto a pre-existing polymer backbone with reactive sites (e.g., hydroxyl or amine groups), the octyloxybenzene moiety can be introduced as a pendant side chain. This approach is used to modify a polymer's surface properties, solubility, and thermal characteristics. For example, the long octyloxy chain can increase solubility in organic solvents and introduce hydrophobic properties.

Furthermore, if a polymer contains multiple reactive sites, the sulfonyl chloride can act as a crosslinking agent. By reacting with two different polymer chains or two sites on the same chain, it can form stable sulfonamide or sulfonate ester linkages. This crosslinking enhances the mechanical strength, thermal stability, and solvent resistance of the material. Polymer-bound sulfonyl chlorides are frequently used for this purpose in solid-phase synthesis. sigmaaldrich.comrapp-polymere.com

Liquid Crystalline Systems and Self-Assembled Monolayers

The distinct rod-like shape of the 4-(octyloxy)benzene moiety is a classic structural motif in the design of liquid crystals. This, combined with the reactive sulfonyl chloride group, allows for its use in creating highly ordered molecular systems like liquid crystals and self-assembled monolayers (SAMs).

Molecular Design Principles for Liquid Crystal Alignment

Liquid crystals are typically composed of molecules with a rigid core and flexible terminal chains (calamitic or rod-like molecules). hartleygroup.org The this compound molecule fits this design principle perfectly: the benzene ring provides the rigid core, while the long, flexible octyloxy chain promotes the formation of ordered, fluid mesophases. researchgate.netresearchgate.net

The key design principle involves leveraging this inherent mesogenic structure. The sulfonyl chloride group serves as a reactive handle to incorporate this liquid crystal-forming unit into larger molecular or polymeric structures. By reacting the sulfonyl chloride with alcohols or amines, it is possible to synthesize more complex molecules or polymers where the 4-(octyloxy)benzene units are either part of the main chain or attached as side chains. The self-assembly of these units drives the alignment and formation of liquid crystalline phases, such as nematic or smectic phases. hartleygroup.orgnih.gov The length of the alkoxy chain is a critical factor, as it influences the melting temperature and the type of mesophase formed. researchgate.net

Fabrication and Characterization of Self-Assembled Films

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate. researchgate.net The fabrication of SAMs using this compound can be achieved by leveraging the reactivity of the sulfonyl chloride group with specific surface functionalities. For instance, on a hydroxylated surface (like silicon oxide or glass), the sulfonyl chloride can react to form a covalent sulfonate ester bond, anchoring the molecule to the substrate. researchgate.net This process leads to the formation of a dense, oriented monolayer where the octyloxy chains are exposed, creating a well-defined, hydrophobic surface.

The characterization of these self-assembled films is crucial to confirm their formation, structure, and uniformity. A variety of surface-sensitive techniques are employed for this purpose.

| Characterization Technique | Information Obtained |

|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states at the surface. |

| Ellipsometry | Thickness of the monolayer film. |

| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity). |

| Atomic Force Microscopy (AFM) | Surface topography and uniformity of the film. researchgate.net |

| Reflection-Adsorption Infrared Spectroscopy (RAIRS) | Molecular orientation and packing within the monolayer. illinois.edu |

Organic Electronic and Optoelectronic Devices

The development of novel organic semiconductors is essential for advancing organic electronic and optoelectronic devices, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.comnih.govmdpi.com this compound serves as a valuable precursor for synthesizing conjugated polymers tailored for these applications.

When incorporated into a polymer's backbone, the sulfonyl group acts as a strong electron-withdrawing unit. rsc.orgresearchgate.net This feature is critical for designing donor-acceptor (D-A) type conjugated polymers, where alternating electron-rich and electron-poor units are used to tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net By lowering the HOMO level, polymers can achieve higher open-circuit voltages in solar cells. researchgate.net

Conversely, the octyloxy group is electron-donating and, perhaps more importantly, imparts excellent solubility to the resulting polymers. nih.gov Good solubility in common organic solvents is a prerequisite for fabricating large-area, uniform thin films via solution-based techniques like spin-coating or printing, which are essential for device manufacturing. scholaris.carsc.org Therefore, the combination of the electronic influence of the sulfonyl group and the processing advantages conferred by the octyloxy chain makes this compound a highly useful building block for creating the next generation of organic electronic materials. mdpi.com

Development of Materials for Organic Photovoltaic Cells

The field of organic photovoltaics (OPVs) relies on the design and synthesis of electron-donating and electron-accepting materials that can be processed into thin films. mdpi.comnih.gov Donor-acceptor copolymers, in particular, are a major focus of research, where the electronic properties can be tuned by modifying the chemical structure of the monomer units. thieme-connect.deresearchgate.net The introduction of long alkyl chains, such as an octyloxy group, is a common strategy to enhance the solubility of these polymers in organic solvents, facilitating their deposition from solution. mdpi.com

In principle, this compound could be utilized as a precursor to synthesize novel donor or acceptor materials. For instance, it could be envisioned as a building block for polymers or small molecules where the sulfonyl group is transformed into a functionality that influences the material's electronic properties. However, a detailed survey of the current literature does not provide specific examples of its incorporation into materials for organic solar cells or data on the performance of such devices.

Engineering of Fluorescent and Chromophoric Materials

Fluorescent and chromophoric materials are integral to a range of technologies, including organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. The synthesis of these materials often involves the strategic combination of electron-donating and electron-withdrawing groups to tune the absorption and emission properties of the molecule.

The 4-(octyloxy)phenylsulfonyl moiety could potentially serve as a component in the design of new fluorescent dyes. The sulfonyl group can act as an electron-withdrawing group, and its combination with suitable electron-donating groups could lead to molecules with interesting photophysical properties. The octyloxy chain would further enhance solubility. Nevertheless, there is a lack of published research detailing the synthesis and characterization of fluorescent or chromophoric materials derived specifically from this compound.

Supramolecular Chemistry and Host-Guest Recognition

Supramolecular chemistry focuses on the design and synthesis of complex assemblies held together by non-covalent interactions. This field has led to the development of fascinating structures with applications in molecular recognition, catalysis, and materials science. rsc.org

Construction of Porous Organic Cages and Frameworks

Porous organic cages (POCs) and porous organic frameworks (POFs) are classes of materials characterized by their high surface areas and well-defined pore structures. researchgate.netnih.govnih.govrsc.org These materials are typically constructed from rigid molecular building blocks that self-assemble into extended, porous networks. The synthesis of POCs and POFs often relies on dynamic covalent chemistry, which allows for the formation of thermodynamically stable products. nih.gov

While sulfonyl chemistry is not as commonly employed in the synthesis of these materials as, for example, imine or boronic ester formation, it is conceivable that this compound could be used to create building blocks for such structures. The rigid phenylsulfonyl core could provide the necessary structural integrity, while the octyloxy chains could influence the packing of the resulting framework and its solubility. However, the existing body of literature on POCs and POFs does not appear to include examples that utilize this specific precursor.

Design of Molecular Receptors and Sensors

The principles of host-guest chemistry are central to the design of molecular receptors and sensors that can selectively bind to specific ions or molecules. rsc.orgnih.gov This recognition is often achieved through a combination of shape complementarity and favorable non-covalent interactions between the host and the guest.

A synthetic receptor designed from this compound could potentially recognize guest molecules through interactions with the sulfonyl group and the aromatic ring. The long alkyl chain might also play a role in creating a hydrophobic binding pocket. Despite these theoretical possibilities, there is no readily available research demonstrating the application of this compound in the development of molecular receptors or sensors.

Broader Impact and Future Research Directions for 4 Octyloxy Benzene 1 Sulfonyl Chloride Research

Contributions to Targeted Organic Synthesis Methodologies

As a versatile building block, 4-(octyloxy)benzene-1-sulfonyl chloride is instrumental in several key synthetic transformations. nih.gov Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes substitution reactions with a wide range of nucleophiles.

Sulfonamide Bond Formation: The most prominent application of this compound is in the synthesis of sulfonamides. It reacts efficiently with primary and secondary amines under basic conditions to form N-substituted 4-(octyloxy)benzenesulfonamides. nih.gov This reaction is a cornerstone of medicinal chemistry, and the long octyloxy chain can be strategically used to impart lipophilicity, influencing the solubility and pharmacokinetic properties of the target molecule.

Esterification Reactions: Similarly, reaction with alcohols leads to the formation of sulfonate esters. These esters are not only stable compounds in their own right but can also serve as effective leaving groups in subsequent nucleophilic substitution reactions, thereby activating alcohols for further chemical modification.

Advanced Coupling Reactions: The benzenesulfonyl chloride scaffold is increasingly being utilized in modern transition-metal-catalyzed cross-coupling reactions. Methodologies developed for other aryl sulfonyl chlorides, such as the Suzuki-Miyaura coupling, suggest that this compound can act as an electrophilic partner to couple with boronic acids. This desulfonative coupling, catalyzed by palladium complexes, forges a new carbon-carbon bond, offering a powerful method for constructing complex biaryl structures that are prevalent in pharmaceuticals and organic materials.

| Reaction Type | Nucleophile/Reagent | Product Class | Significance in Synthesis |

| Sulfonamidation | Amines (R-NH₂) | Sulfonamides | Core reaction for building a major class of therapeutic agents. |

| Esterification | Alcohols (R-OH) | Sulfonate Esters | Creation of stable esters or activation of alcohols. |

| Suzuki-Miyaura Coupling | Boronic Acids (R-B(OH)₂) | Biaryls | Forms C-C bonds for complex molecule construction. |

Exploration in Bioactive Molecule Development and Drug Design Principles

The 4-(octyloxy)benzenesulfonamide scaffold, derived from the title compound, is of significant interest in the development of new therapeutic agents. The general class of benzenesulfonamides is known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net

Enzyme Inhibition: A key principle in drug design is the targeting of specific enzymes. The sulfonamide group can act as a zinc-binding group, enabling it to inhibit metalloenzymes effectively. For instance, various benzenesulfonamide (B165840) derivatives have been developed as potent and selective inhibitors of enzymes like 12-lipoxygenase, which is implicated in inflammation, diabetes, and cancer. acs.org The 4-octyloxy group in derivatives of the title compound can be explored for its role in binding to hydrophobic pockets within an enzyme's active site, potentially enhancing potency and selectivity.

Agrochemical Research: The development of molecules with specific biological activities extends to agrochemicals. Studies on analogous compounds, such as 4-(propargyloxy)benzenesulfonamide derivatives, have demonstrated significant insecticidal activity. chemscene.com This suggests a promising avenue for developing novel pesticides based on the 4-(octyloxy)benzenesulfonamide core, where the long alkyl chain could enhance penetration through the waxy cuticles of insects.

Modulation of Physicochemical Properties: In drug design, the octyloxy tail serves as a powerful modulator of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. By increasing lipophilicity, it can enhance membrane permeability and oral bioavailability, critical factors for the development of effective drugs.

| Area of Exploration | Target/Application | Role of 4-(Octyloxy) Group |

| Enzyme Inhibition | Metalloenzymes (e.g., 12-Lipoxygenase) | Binds to hydrophobic pockets, enhances potency. |

| Agrochemicals | Insecticides | Improves penetration through insect cuticles. |

| Drug Design Principles | ADME Profile Modulation | Increases lipophilicity, enhances membrane permeability. |

Novel Catalyst and Reagent Design Derived from Sulfonyl Chloride Scaffolds

Beyond its role as a simple precursor, the 4-(octyloxy)phenylsulfonyl scaffold offers opportunities for designing new catalysts and reagents with unique properties. The presence of both a polar sulfonyl group and a nonpolar alkyl chain imparts amphiphilic character.

Phase-Transfer Catalysis: Molecules incorporating the 4-(octyloxy)phenylsulfonyl moiety could be designed to act as phase-transfer catalysts. Such catalysts facilitate the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). The lipophilic octyloxy tail would ensure solubility in the organic phase, while the polar sulfonyl-derived headgroup could interact with inorganic reagents in the aqueous phase, shuttling them across the phase boundary to enable a reaction.

Micellar Catalysis: In aqueous media, amphiphilic molecules derived from this compound have the potential to self-assemble into micelles above a critical concentration. These micellar aggregates can create a nonpolar microenvironment within their core, which can be exploited to catalyze organic reactions that are typically slow in bulk water. This approach aligns with the principles of green chemistry by enabling reactions in aqueous systems.

Late-Stage Functionalization Reagents: Modern synthetic strategies increasingly rely on the late-stage functionalization of complex molecules. Reagents derived from sulfonyl chlorides are being developed to introduce sulfonyl groups into drug candidates at the final steps of a synthesis. nih.gov The 4-(octyloxy)phenylsulfonyl group could be installed using these emerging technologies to rapidly generate analogues with altered pharmacokinetic properties for structure-activity relationship studies.

Outlook on Emerging Technologies and Interdisciplinary Research Frontiers

The future applications of this compound are poised to expand into emerging technologies and interdisciplinary fields, driven by the compound's unique combination of reactivity and physical properties.

Materials Science: The long alkyl chain of the octyloxy group is a feature commonly used in the design of liquid crystals and other soft materials. Derivatives of this compound could be synthesized and investigated for their liquid crystalline properties or their ability to act as gelators for organic solvents. Furthermore, related alkoxy-substituted compounds are being explored in the development of novel electrolytes, such as ionic liquids, for advanced battery technologies. researchgate.net

Electrosynthesis: Green chemistry is driving a shift towards electrosynthesis, which uses electricity to power chemical reactions, often under milder conditions. Recent studies have shown that sulfonyl derivatives can be used in electrochemical reactions to generate sulfonyl radicals. researchgate.net These reactive intermediates can then participate in a variety of bond-forming reactions. This compound and its derivatives could be employed in such electrosynthetic methods to develop more sustainable pathways to complex sulfonated molecules.

Bioconjugation and Chemical Biology: The sulfonyl chloride group can react with nucleophilic residues on the surface of proteins, such as lysine. This reactivity could be harnessed to attach the 4-(octyloxy)phenylsulfonyl group as a hydrophobic tag to proteins or other biomolecules. This would enable studies on protein localization within cell membranes or could be used to modify the properties of biologic drugs.

The continued exploration of this compound and its derivatives promises to yield significant advancements across the chemical sciences, from the synthesis of new medicines and materials to the development of more sustainable chemical technologies.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 4-(Octyloxy)benzene-1-sulfonyl chloride with high purity?

- Methodology : The synthesis typically involves sulfonation of 4-(octyloxy)benzene followed by chlorination. Key parameters include:

- Temperature control : Maintain reaction temperatures below 30°C during chlorination to avoid decomposition .

- Moisture exclusion : Use anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride group .

- Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Monitor purity via HPLC or GC-MS .

Q. How should researchers safely handle and store this compound?

- Safety protocols :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent moisture-induced degradation .

- Decomposition risks : Avoid contact with oxidizing agents, as decomposition may release toxic gases (e.g., SO₂, HCl) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical methods :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and the octyloxy chain (δ 0.8–1.7 ppm) .

- FT-IR : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and ~1170 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., 290.79 g/mol for C₁₄H₂₁ClO₃S) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in nucleophilic substitutions (e.g., sulfonamide synthesis)?

- Experimental design :

- Nucleophile selection : Use amine bases (e.g., triethylamine) to deprotonate nucleophiles (e.g., primary amines) and enhance reactivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction kinetics .

- Kinetic monitoring : Track reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) or in situ IR for real-time analysis of sulfonyl chloride consumption .

Q. What strategies resolve contradictions in reported stability data under varying pH conditions?

- Data analysis framework :

- Controlled hydrolysis studies : Conduct pH-dependent stability assays (pH 2–12) at 25°C. Monitor degradation via UV-Vis (λ = 260 nm for aromatic intermediates) .

- Mechanistic insights : Acidic conditions hydrolyze sulfonyl chloride to sulfonic acid, while basic conditions may induce side reactions (e.g., elimination of the octyloxy group). Adjust buffer systems to stabilize intermediates .

Q. How is this compound applied in proteomics or medicinal chemistry research?

- Advanced applications :

- Protein modification : React with lysine or cysteine residues to introduce sulfonate groups, enabling structural or functional studies (e.g., crosslinking, activity assays) .

- Drug discovery : Serve as a scaffold for synthesizing sulfonamide-based inhibitors (e.g., targeting carbonic anhydrase or proteases). Validate bioactivity via enzyme kinetics (IC₅₀ determination) .

Q. What are the environmental and regulatory considerations for disposing of this compound?

- Eco-toxicological protocols :

- Waste treatment : Neutralize with 10% sodium bicarbonate solution, then incinerate in a licensed facility. Avoid release into waterways due to aquatic toxicity (EC₅₀ < 10 mg/L for Daphnia magna) .

- Regulatory compliance : Adhere to REACH and TSCA guidelines. Document disposal in accordance with OSHA HazCom 2012 standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.